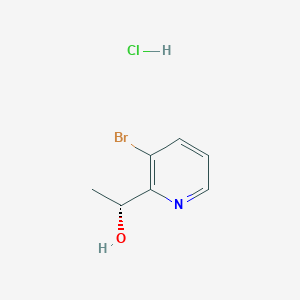

(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol hydrochloride

Description

(1R)-1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride is a chiral brominated pyridine derivative with a secondary alcohol functional group. The compound likely exhibits properties typical of hydrochlorides, including enhanced solubility in polar solvents due to ionic character.

Properties

IUPAC Name |

(1R)-1-(3-bromopyridin-2-yl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.ClH/c1-5(10)7-6(8)3-2-4-9-7;/h2-5,10H,1H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZAFCJYVKKYMY-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)Br)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC=N1)Br)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-bromopyridin-2-yl)ethan-1-ol hydrochloride typically involves the bromination of a pyridine derivative followed by the introduction of an ethan-1-ol group. One common method includes the following steps:

Bromination: Pyridine is brominated using bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst.

Alcohol Addition: The brominated pyridine is then reacted with an appropriate alcohol under acidic conditions to form the ethan-1-ol derivative.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.

Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines or thiols are used under basic conditions to substitute the bromine atom.

Major Products Formed

Oxidation: Formation of (1R)-1-(3-bromopyridin-2-yl)ethanal or (1R)-1-(3-bromopyridin-2-yl)ethanoic acid.

Reduction: Formation of (1R)-1-(pyridin-2-yl)ethan-1-ol.

Substitution: Formation of (1R)-1-(3-aminopyridin-2-yl)ethan-1-ol or (1R)-1-(3-thiopyridin-2-yl)ethan-1-ol.

Scientific Research Applications

(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (1R)-1-(3-bromopyridin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, modulating their activity. The ethan-1-ol moiety may also contribute to the compound’s overall bioactivity by enhancing its solubility and facilitating its interaction with biological membranes.

Comparison with Similar Compounds

(a) Halogen Substitution

- Cl: ~35 g/mol) and alter lipophilicity. Chlorinated analogs, such as (1R)-1-(3-chlorophenyl)ethan-1-ol (87% enantiomeric purity), demonstrate moderate stereochemical stability .

(1R)-1-(3-Fluoropyridin-2-yl)ethan-1-amine Dihydrochloride

Replacing the hydroxyl group with an amine and substituting bromine with fluorine (C₇H₁₁Cl₂FN₂, MW 213.08) increases polarity and hydrogen-bonding capacity. Fluorine’s electron-withdrawing effect may enhance metabolic stability compared to bromine .

(b) Positional Isomerism

Functional Group Analogs

(a) Alcohol vs. Amine Derivatives

- (1R)-1-(Morpholin-2-yl)ethan-1-ol Hydrochloride Replacing pyridine with morpholine (C₆H₁₄ClNO₂, MW 175.63) introduces a saturated oxygen-containing ring, enhancing solubility but reducing aromatic conjugation. This structural change may impact receptor binding kinetics .

(b) Hydrochloride vs. Free Base

Hydrochloride salts, such as (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride, generally exhibit higher crystallinity and melting points compared to free bases, improving handling and stability .

Ring System Analogs

(a) Pyridine vs. Phenyl Derivatives

- The 3-chloro substituent on phenyl provides a steric profile distinct from pyridinyl analogs .

Data Tables

Table 1: Molecular Properties of Selected Analogs

Research Findings and Implications

- Stereochemical Purity : Enantiomeric resolution of similar alcohols, such as (R)-1-(3-chlorophenyl)ethan-1-ol (87% purity), highlights challenges in achieving high stereoselectivity, likely applicable to the target compound .

- Solubility : Hydrochloride salts (e.g., (1R)-1-(piperidin-4-yl)ethan-1-ol HCl) demonstrate superior aqueous solubility compared to free bases, a critical factor in pharmaceutical formulation .

- Synthetic Methods : Reductive methods using NaBH₄ (82–98% yields) and chiral resolution techniques with camphorsulfonic acid provide scalable pathways for analogous alcohols.

Biological Activity

(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol hydrochloride is a compound with significant biological activity, primarily explored for its potential therapeutic properties. This article delves into its biological mechanisms, applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula: C₇H₈BrN₁O

- Molecular Weight: 202.05 g/mol

- CAS Number: 317845-81-1

The presence of the bromine atom in the pyridine ring is crucial for its biological activity, influencing interactions with various molecular targets.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The compound's mechanism can be summarized as follows:

- Ligand Binding: The brominated pyridine ring interacts with active sites of enzymes or receptors, modulating their activity.

- Solubility Enhancement: The ethan-1-ol moiety increases the compound's solubility, facilitating its interaction with biological membranes.

Therapeutic Potential

Research has indicated that this compound exhibits several potential therapeutic properties:

- Antimicrobial Activity: Studies have shown that the compound possesses antibacterial properties, making it a candidate for treating bacterial infections.

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Anti-inflammatory | Reduces inflammation markers |

Case Studies

A notable study explored the compound's efficacy against various bacterial strains. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.

Comparative Analysis

When compared to similar compounds, such as (1R)-1-(3-chloropyridin-2-yl)ethan-1-ol hydrochloride and (1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol hydrochloride, this compound demonstrates unique reactivity due to the bromine atom. This affects both its chemical behavior and biological interactions.

| Compound | Unique Feature | Biological Activity |

|---|---|---|

| (1R)-1-(3-bromopyridin-2-yl)ethan-1-ol HCl | Bromine atom presence | Antimicrobial, anti-inflammatory |

| (1R)-1-(3-chloropyridin-2-yl)ethan-1-ol HCl | Chlorine atom | Moderate antimicrobial activity |

| (1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol HCl | Fluorine atom | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.